molecular formula C12H10N2O5 B2594502 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500025-22-9

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2594502
CAS No.: 500025-22-9
M. Wt: 262.221
InChI Key: NSFDVNQFFIZBRC-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that features a benzodioxole ring fused with an oxadiazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid lies in its combination of the benzodioxole and oxadiazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets and the potential for diverse applications in various fields .

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-11(16)4-3-10-13-12(14-19-10)7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDVNQFFIZBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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